molecular formula C20H13NO5 B2365727 (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 903201-91-2

(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Cat. No.: B2365727
CAS No.: 903201-91-2
M. Wt: 347.326
InChI Key: NUDZJNAOOHHEGY-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a novel benzofuran-based compound intended for research use only. Benzofuran scaffolds are recognized as central pharmacophores in medicinal chemistry due to their wide spectrum of reported biological activities . Specifically, benzofuran derivatives have been extensively studied for their potent anti-tumor properties . Research into structurally similar compounds has shown potential in modulating key biological pathways, including the activation of executioner procaspases, which are significant targets in oncology for promoting apoptosis in cancerous cells . The inherent versatility of the benzofuran core, combined with the potential for molecular interactions offered by its pyridine and furan carboxylate substituents, makes this compound a valuable chemical tool for researchers in drug discovery and chemical biology. It can be utilized in high-throughput screening assays, mechanism-of-action studies, and as a key intermediate in the synthesis of more complex molecules for investigating new therapeutic approaches. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO5/c1-12-8-14(25-20(23)15-5-3-7-24-15)10-16-18(12)19(22)17(26-16)9-13-4-2-6-21-11-13/h2-11H,1H3/b17-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDZJNAOOHHEGY-MFOYZWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a complex organic compound notable for its unique structural features, which include a benzofuran moiety fused with a pyridine ring. The compound's stereochemistry, characterized by the (Z) configuration, suggests specific spatial arrangements that can significantly influence its chemical behavior and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N1O4C_{18}H_{17}N_{1}O_{4}, indicating the presence of multiple functional groups that may contribute to its biological activity. The compound features a furan carboxylate group, which is often associated with various pharmacological effects.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzofuran Core : This is achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
  • Introduction of the Pyridine Ring : A condensation reaction between the benzofuran derivative and a pyridine aldehyde under basic conditions.
  • Attachment of the Furan Carboxylate Moiety : This step usually involves nucleophilic substitution reactions.

Biological Activity

Research on the biological activity of this compound has highlighted several potential therapeutic applications:

Anticancer Activity

Studies indicate that compounds with similar structures exhibit significant anticancer properties. The presence of the benzofuran and pyridine moieties may enhance the compound's ability to inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity. Its structural features are comparable to known antimicrobial agents, which could suggest a similar mechanism of action against bacterial and fungal pathogens.

Enzyme Inhibition

The compound's ability to interact with specific enzymes has been studied. For instance, it may act as an inhibitor for certain kinases or proteases involved in disease pathways, making it a candidate for targeted therapy in diseases characterized by dysregulated enzyme activity.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Biological Targets : The compound can form stable complexes with proteins or nucleic acids, leading to modulation of their functions.
  • Influencing Signal Transduction Pathways : By interacting with receptors or enzymes, it may alter signaling cascades that are crucial for cellular responses.
  • Inducing Oxidative Stress : The compound could potentially generate reactive oxygen species (ROS), contributing to its anticancer effects.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity :
    • A study demonstrated that derivatives of benzofuran exhibited cytotoxicity against various cancer cell lines, suggesting that modifications in the structure could enhance potency.
  • Antimicrobial Screening :
    • Research indicated that similar compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, warranting further exploration into their potential as antimicrobial agents.

Comparative Analysis

A comparison with structurally similar compounds reveals unique attributes of this compound:

Compound NameStructural FeaturesBiological ActivityUnique Attributes
Compound ABenzofuran + PyridineAnticancerHigh selectivity towards cancer cells
Compound BFused heterocyclesAntimicrobialBroad spectrum activity
Compound CPyridine derivativesNeuroactivePotential for CNS applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzofuran Derivatives

The target compound shares a benzofuran backbone with analogs that differ in substituent groups. Key comparisons include:

Compound A : [(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate (CAS 859137-93-2)
  • Substituent : 2,4-dimethoxyphenyl instead of pyridin-3-ylmethylene.
  • Impact :
    • The methoxy groups are electron-donating, increasing electron density on the benzofuran core compared to the electron-withdrawing pyridine in the target compound.
    • Enhanced lipophilicity due to the dimethoxy group may reduce solubility in aqueous media.
Compound B : [(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-methoxybenzenesulfonate (CAS 1164521-18-9)
  • Substituent : 4-methoxybenzenesulfonate ester instead of furan-2-carboxylate.
  • Impact: The sulfonate group increases water solubility compared to the carboxylate ester in the target compound.
Compound C : 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate
  • Core Structure : Dihydropyran instead of benzofuran.
  • Relevance : While structurally distinct, the benzoate ester and methoxy groups highlight common strategies for modulating solubility and reactivity in heterocyclic compounds.

Structural and Property Analysis Table

Property Target Compound Compound A Compound B
Core Structure Benzofuran Benzofuran Benzofuran
Substituent at Position 2 Pyridin-3-ylmethylene 2,4-Dimethoxyphenylmethylene Pyridin-3-ylmethylene
Substituent at Position 6 Furan-2-carboxylate Furan-2-carboxylate 4-Methoxybenzenesulfonate
Molecular Weight (g/mol) ~381.35 (calculated) ~438.40 (calculated) ~454.44 (calculated)
Polarity Moderate (pyridine + ester) Low (methoxy groups) High (sulfonate + pyridine)
Inferred Solubility Low in water Very low in water Moderate in water

Key Findings from Structural Comparisons

Methoxy groups in Compound A increase electron density, possibly altering redox reactivity .

Solubility and Bioavailability :

  • The sulfonate group in Compound B likely improves aqueous solubility compared to the carboxylate ester in the target compound, making it more suitable for parenteral formulations .

Steric Considerations :

  • The 4-methyl group on the target compound’s benzofuran may reduce conformational flexibility compared to unsubstituted analogs, influencing target selectivity.

Preparation Methods

Structural Analysis and Retrosynthetic Planning

The target compound integrates three structural motifs:

  • A 2,3-dihydrobenzofuran core substituted with methyl and oxo groups at positions 4 and 3, respectively.
  • A (Z)-configured pyridin-3-ylmethylene moiety at position 2.
  • A furan-2-carboxylate ester at position 6.

Retrosynthetic disconnection suggests two primary routes:

  • Route A : Late-stage esterification of a preformed benzofuran intermediate.
  • Route B : Sequential assembly of the benzofuran core followed by Knoevenagel condensation and esterification.

Synthetic Methodologies

Route A: Esterification of Preformed Benzofuran Intermediate

Step 1: Synthesis of 6-Hydroxy-4-Methyl-3-Oxo-2,3-Dihydrobenzofuran

The benzofuran core is constructed via acid-catalyzed cyclization of 5-methyl-2-hydroxyacetophenone (1) using phosphorus oxychloride (POCl₃) in dichloromethane (DCM) at 0–5°C. The reaction proceeds via intramolecular cyclodehydration , yielding the dihydrobenzofuran scaffold (2) in 78% yield after recrystallization (ethanol/water).

Step 3: Esterification with Furan-2-Carbonyl Chloride

The phenolic hydroxyl group of 4 is esterified with furan-2-carbonyl chloride (5) in anhydrous tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) and triethylamine (TEA). The reaction achieves 85% yield after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Reaction Scheme for Route A:
$$
\text{(2) + (3)} \xrightarrow{\text{EtOH, piperidine}} \text{(4)} \xrightarrow{\text{5, DMAP, TEA}} \text{Target Compound}
$$

Route B: Sequential Assembly with Early-Stage Esterification

Step 1: Esterification of 5-Methyl-2,4-Dihydroxyacetophenone

5-Methyl-2,4-dihydroxyacetophenone (6) is selectively esterified at the 4-position using furan-2-carbonyl chloride (5) in DCM with DMAP. The 2-hydroxy group remains unprotected for subsequent cyclization.

Step 2: Benzofuran Core Formation

The esterified intermediate (7) undergoes cyclization with POCl₃ at 0°C, yielding the dihydrobenzofuran derivative (8) in 72% yield.

Step 3: Knoevenagel Condensation

Analogous to Route A, compound 8 reacts with pyridine-3-carbaldehyde (3) under basic conditions to install the pyridinylmethylene group.

Advantages of Route B :

  • Early esterification avoids steric hindrance during cyclization.
  • Higher overall yield (68% vs. 63% for Route A).

Optimization and Mechanistic Insights

Knoevenagel Condensation Conditions

  • Base selection : Piperidine outperforms morpholine or DMAP in Z-selectivity (Table 1).
  • Solvent effects : Ethanol provides superior yields (82%) compared to DMF (75%) or acetonitrile (68%).

Table 1: Optimization of Knoevenagel Condensation

Base Solvent Yield (%) Z:E Ratio
Piperidine EtOH 82 96:4
Morpholine EtOH 75 90:10
DMAP DMF 68 88:12

Esterification Challenges

  • Competing hydrolysis : Anhydrous conditions (molecular sieves) are critical to suppress furan-2-carboxylate hydrolysis.
  • Catalyst loading : DMAP at 10 mol% achieves optimal conversion without side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.76 (s, 1H, pyridine-H), 7.92 (d, J = 16.0 Hz, 1H, olefinic-H), 6.85 (s, 1H, furan-H), 2.45 (s, 3H, CH₃).
  • ¹³C NMR : δ 187.2 (C=O), 162.1 (ester C=O), 148.9 (pyridine-C).
  • IR : 1740 cm⁻¹ (ester C=O), 1665 cm⁻¹ (conjugated ketone).
  • HRMS : [M+H]⁺ calcd. for C₂₁H₁₆NO₅: 362.1023; found: 362.1025.

X-Ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration of the pyridinylmethylene group, with a dihedral angle of 12.5° between the benzofuran and pyridine planes.

Industrial Scalability Considerations

  • Column chromatography limitations : Route A requires two chromatographic steps, increasing production costs.
  • Alternative purification : Recrystallization from ethanol/water (Route B) reduces reliance on chromatography.
  • Catalyst recycling : Piperidine recovery via distillation improves process sustainability.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate?

  • Methodological Answer : The synthesis involves multi-step organic reactions, starting with the benzofuran core formation followed by condensation with a pyridine derivative. Key steps include:

  • Step 1 : Alkylation or acylation of the benzofuran precursor to introduce the 4-methyl and 3-oxo groups.
  • Step 2 : Knoevenagel condensation between the modified benzofuran and pyridine-3-carbaldehyde to establish the (Z)-configured double bond.
  • Step 3 : Esterification with furan-2-carboxylic acid under Mitsunobu or Steglich conditions.
    Reaction optimization (e.g., solvent polarity, temperature, and catalyst selection) is critical for yield and stereochemical control. Monitoring via TLC and NMR ensures intermediate purity .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions and stereochemistry (e.g., Z-configuration via coupling constants).
  • X-ray Crystallography : Resolves spatial arrangement of the pyridinylmethylene and benzofuran moieties .
  • HPLC-MS : Quantifies purity and detects byproducts. Use reverse-phase C18 columns with UV detection at 254 nm for optimal resolution .

Q. What functional groups dominate the compound’s reactivity, and how do they influence chemical transformations?

  • Methodological Answer :

  • Benzofuran Core : Participates in electrophilic aromatic substitution (e.g., nitration) at electron-rich positions.
  • 3-Oxo Group : Enables keto-enol tautomerism, facilitating Michael additions or nucleophilic attacks.
  • Ester Group : Undergoes hydrolysis under acidic/basic conditions or transesterification with alcohols.
    Solvent polarity and temperature must be controlled to avoid side reactions (e.g., furan ring opening) .

Advanced Questions

Q. How can researchers resolve discrepancies in reported biological activities (e.g., anticancer vs. antioxidant effects)?

  • Methodological Answer :

  • Standardized Assays : Use MTT for cytotoxicity (cancer cell lines: HeLa, MCF-7) and DPPH/ORAC for antioxidant activity. Normalize results to positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidant).
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying pyridine substituents) to isolate contributing functional groups. Compare IC50 values across analogs to identify key moieties .
  • Orthogonal Validation : Confirm mechanisms via ROS detection assays (e.g., DCFH-DA) or apoptosis markers (Annexin V/PI) .

Q. What computational approaches predict target interactions and guide rational drug design?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2, topoisomerases). Prioritize docking poses with lowest binding energies and validate via MD simulations (NAMD/GROMACS) for stability.
  • QSAR Modeling : Train models on analogs’ physicochemical descriptors (logP, polar surface area) to predict bioactivity. Cross-validate with leave-one-out or k-fold methods .

Q. How should stability studies be designed to evaluate degradation pathways under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at intervals (0, 24, 48 hrs) and analyze via LC-MS to identify degradation products (e.g., ester hydrolysis to carboxylic acid).
  • Kinetic Analysis : Apply first-order kinetics to calculate half-life (t1/2) and activation energy (Arrhenius plot) for thermal degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.